molecular formula C18H20N2O4 B3912091 (1Z)-2-(2-methoxyphenyl)-N'-{[(4-methylphenoxy)acetyl]oxy}ethanimidamide

(1Z)-2-(2-methoxyphenyl)-N'-{[(4-methylphenoxy)acetyl]oxy}ethanimidamide

Cat. No.: B3912091
M. Wt: 328.4 g/mol
InChI Key: OVXLFPQUWACEAQ-UHFFFAOYSA-N
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Description

(1Z)-2-(2-methoxyphenyl)-N’-{[(4-methylphenoxy)acetyl]oxy}ethanimidamide is a synthetic organic compound It is characterized by the presence of a methoxyphenyl group, a methylphenoxy group, and an ethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2-(2-methoxyphenyl)-N’-{[(4-methylphenoxy)acetyl]oxy}ethanimidamide typically involves multiple steps:

    Formation of the Methoxyphenyl Intermediate:

    Synthesis of the Methylphenoxy Intermediate: This involves the formation of a phenoxy group with a methyl substituent, which can be achieved through nucleophilic aromatic substitution reactions.

    Coupling of Intermediates: The methoxyphenyl and methylphenoxy intermediates are then coupled through an acylation reaction, often using reagents like acetic anhydride or acetyl chloride.

    Formation of the Ethanimidamide Moiety:

Industrial Production Methods

In an industrial setting, the production of (1Z)-2-(2-methoxyphenyl)-N’-{[(4-methylphenoxy)acetyl]oxy}ethanimidamide would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the imidamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Biochemistry: Studied for its interactions with biological macromolecules like proteins and nucleic acids.

Medicine

    Therapeutics: Investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

    Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1Z)-2-(2-methoxyphenyl)-N’-{[(4-methylphenoxy)acetyl]oxy}ethanimidamide would depend on its specific application. In a pharmacological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (1Z)-2-(2-hydroxyphenyl)-N’-{[(4-methylphenoxy)acetyl]oxy}ethanimidamide: Similar structure but with a hydroxy group instead of a methoxy group.

    (1Z)-2-(2-methoxyphenyl)-N’-{[(4-chlorophenoxy)acetyl]oxy}ethanimidamide: Similar structure but with a chlorophenoxy group instead of a methylphenoxy group.

Uniqueness

    Methoxy Group: The presence of the methoxy group can influence the compound’s reactivity and interactions with biological targets.

    Methylphenoxy Group: This group can affect the compound’s lipophilicity and membrane permeability, impacting its pharmacokinetic properties.

Properties

IUPAC Name

[(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] 2-(4-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-13-7-9-15(10-8-13)23-12-18(21)24-20-17(19)11-14-5-3-4-6-16(14)22-2/h3-10H,11-12H2,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXLFPQUWACEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)ON=C(CC2=CC=CC=C2OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)O/N=C(/CC2=CC=CC=C2OC)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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